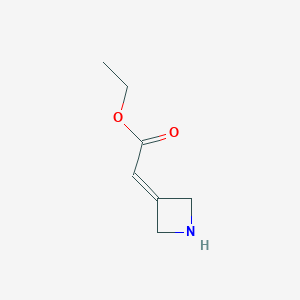
Ethyl 2-(azetidin-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(azetidin-3-ylidene)acetate is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles with one nitrogen atom.
Preparation Methods
The synthesis of ethyl 2-(azetidin-3-ylidene)acetate typically involves the following steps:
Horner–Wadsworth–Emmons Reaction: The starting material, (N-Boc)azetidin-3-one, undergoes a DBU-catalyzed Horner–Wadsworth–Emmons reaction to form the intermediate (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Chemical Reactions Analysis
Ethyl 2-(azetidin-3-ylidene)acetate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidine derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction is used to diversify the compound by coupling it with boronic acids, leading to the formation of novel heterocyclic compounds.
Common reagents and conditions for these reactions include DBU as a catalyst for the Horner–Wadsworth–Emmons reaction and various NH-heterocycles for the aza-Michael addition . The major products formed from these reactions are functionalized azetidine derivatives and heterocyclic amino acid derivatives .
Scientific Research Applications
Ethyl 2-(azetidin-3-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing bioactive molecules with potential therapeutic applications.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-ylidene)acetate involves its reactivity due to the strained azetidine ring. The ring strain makes it highly reactive, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Ethyl 2-(azetidin-3-ylidene)acetate can be compared with similar compounds such as:
Methyl 2-(oxetan-3-ylidene)acetate: This compound has an oxetane ring instead of an azetidine ring and undergoes similar reactions.
Azetidine Derivatives: Other azetidine derivatives also exhibit high reactivity due to ring strain and are used in similar applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry .
Biological Activity
Ethyl 2-(azetidin-3-ylidene)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological applications.
Chemical Structure and Properties
This compound features an azetidine ring, which contributes to its unique reactivity and biological activity. The nitrogen atom in the azetidine structure plays a crucial role in its interaction with various biological molecules, enhancing its potential as a pharmaceutical agent.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of several bacterial strains and fungi. Its mechanism of action is believed to involve the formation of covalent bonds with electrophilic centers in microbial enzymes, leading to enzyme inhibition.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | 20 | 40 |
Anticancer Activity
This compound has also been investigated for its anticancer properties . In studies involving human cancer cell lines, such as MCF-7 (breast adenocarcinoma), the compound demonstrated cytotoxic effects with an IC50 value indicating significant potential for further development as an anticancer agent.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Treatment Concentration (µg/mL) | % Cell Viability | IC50 (µg/mL) |
|---|---|---|
| 10 | 80 | |
| 25 | 55 | |
| 50 | 30 | 102.01 |
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interaction : The nitrogen atom in the azetidine ring can form covalent bonds with various enzymes, resulting in either activation or inhibition depending on the target.
- Cellular Pathways Modulation : This compound influences key cellular signaling pathways and metabolic processes, which can lead to altered cell proliferation and apoptosis in cancer cells.
- Metabolic Flux Alteration : By interacting with enzymes involved in metabolic pathways, this compound can change the levels of specific metabolites, impacting overall cellular health and function.
Case Studies
- Antifungal Activity Study : A study evaluated the antifungal properties of this compound against Aspergillus flavus. The compound significantly inhibited fungal growth and aflatoxin production, showcasing its potential as a natural antifungal agent .
- Cytotoxicity Assessment : In a study assessing cytotoxic effects on various cancer cell lines, this compound was found to induce apoptosis through both early and late apoptotic pathways, suggesting its utility in cancer therapy .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-ylidene)acetate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)3-6-4-8-5-6/h3,8H,2,4-5H2,1H3 |
InChI Key |
FUWQDVDBFGIPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















